molecular formula C17H16F3N3O2 B2744892 2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1251604-68-8

2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Katalognummer B2744892
CAS-Nummer: 1251604-68-8
Molekulargewicht: 351.329
InChI-Schlüssel: MGKQAFTWQZGAOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H16F3N3O2 and its molecular weight is 351.329. The purity is usually 95%.
BenchChem offers high-quality 2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Analgesic and Anti-inflammatory Applications

Compounds structurally related to 2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide have been synthesized and investigated for their analgesic and anti-inflammatory activities. These compounds showed promising results in analgesic and anti-inflammatory testing, with some exhibiting potency comparable to or greater than standard drugs like diclofenac sodium. Interestingly, these compounds demonstrated mild ulcerogenic potential compared to aspirin, suggesting a potentially safer profile for gastrointestinal effects (Alagarsamy et al., 2015).

Pharmacological Activities

The synthesis of 6-bromoquinazolinone derivatives, including those structurally similar to the compound , revealed significant pharmacological importance. These derivatives exhibit anti-inflammatory, analgesic, and anti-bacterial activities. The synthesis approach involves the reaction of ethyl (6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl) acetate with primary amines or hydrazine hydrate, leading to compounds with notable pharmacological activities (Rajveer et al., 2010).

Antimicrobial Activities

Another study focused on the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, showcasing their antimicrobial activities. These compounds, related in structure to 2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, were synthesized and evaluated for their effectiveness against various microbial strains, demonstrating good activity compared to standard drugs (Patel & Shaikh, 2011).

Molecular Docking and Spectroscopic Analysis

A detailed vibrational study of a compound closely related to 2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide was conducted, involving FT-IR and FT-Raman spectroscopy. The study also included molecular docking results, indicating potential inhibitory activity against specific protein complexes, highlighting the compound's relevance in structural and functional analysis within a biological context (El-Azab et al., 2016).

Wirkmechanismus

Target of Action

The primary target of F3406-7234 is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 plays a crucial role in the viral entry process, mediating the pH-dependent fusion in the endosome compartment .

Mode of Action

F3406-7234 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This fusion is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .

Biochemical Pathways

The compound affects the viral entry pathway, specifically the fusion process in the endosome compartment. By inhibiting this process, F3406-7234 prevents the release of the virus ribonucleoprotein into the cell cytoplasm, thereby inhibiting the initiation of transcription and replication of the virus genome .

Pharmacokinetics

The compound’s ability to inhibit lcmv cell entry suggests it can effectively reach and interact with its target within the cell .

Result of Action

By inhibiting the pH-dependent fusion mediated by LCMV glycoprotein GP2, F3406-7234 prevents the release of the virus ribonucleoprotein into the cell cytoplasm. This action inhibits the initiation of transcription and replication of the virus genome, thereby preventing the multiplication of the virus .

Action Environment

The efficacy and stability of F3406-7234 can be influenced by various environmental factors. For instance, the pH-dependent fusion process that the compound targets occurs in the acidic environment of the endosome . Therefore, changes in endosomal pH could potentially affect the compound’s efficacy.

Eigenschaften

IUPAC Name

2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)11-4-3-5-12(8-11)22-15(24)9-23-10-21-14-7-2-1-6-13(14)16(23)25/h3-5,8,10H,1-2,6-7,9H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKQAFTWQZGAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.